molecular formula C10H7Cl2N3O B1480634 1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2091158-43-7

1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1480634
CAS RN: 2091158-43-7
M. Wt: 256.08 g/mol
InChI Key: ZACBLHPOWQBQJP-UHFFFAOYSA-N
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Description

The compound “1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde” is a derivative of 3,5-dichlorobenzyl alcohol . The 1H-1,2,3-triazole component suggests that it contains a triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The “4-carbaldehyde” part indicates the presence of an aldehyde functional group at the 4-position of the triazole ring.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the triazole ring and the dichlorobenzyl and carbaldehyde groups. Unfortunately, without specific data or a detailed study, it’s difficult to provide a precise analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the aldehyde group) would all play a role .

Scientific Research Applications

Biological Activities and Therapeutic Potential

  • Antibacterial and Antifungal Properties : Triazole derivatives, including 1,2,3- and 1,2,4-triazoles, have been extensively studied for their antimicrobial and antifungal activities. These compounds demonstrate significant efficacy against a range of bacterial and fungal pathogens, showing promise as potential therapeutic agents against infectious diseases (Ohloblina, 2022).

  • Anticancer Applications : The anticancer potential of 1,2,3-triazole-containing hybrids has been highlighted, with studies indicating that these compounds may offer novel mechanisms of action against cancer cells, including drug-resistant types. This suggests a promising avenue for developing new anticancer therapies (Xu, Shijia Zhao, & Yi Liu, 2019).

  • Antioxidant Effects : The antioxidant properties of triazole derivatives have been explored, with some studies suggesting that these compounds may have potential applications in protecting against oxidative stress-related diseases (Laroum, R. Boulcina, C. Bensouici, & A. Debache, 2019).

Synthetic Methodologies and Chemical Properties

  • Eco-friendly Synthesis : Advances in the eco-friendly synthesis of 1,2,3-triazoles have been reported, highlighting the use of microwave irradiation and green chemistry principles. These methodologies offer benefits such as reduced reaction times, higher yields, and lower environmental impact, making the synthesis of triazole derivatives more sustainable (de Souza, C. F. Da Costa, V. Facchinetti, C. Gomes, & Paula Mázala Pacheco, 2019).

  • Click Chemistry in Drug Development : The role of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), in the synthesis of triazole derivatives has been emphasized. This approach is highly valued for its precision, efficiency, and versatility in creating biologically active compounds, including those with potential pharmaceutical applications (Kaushik, Jyoti Sangwan, Raj Luxmi, Krishan Kumar, & Ashima Pahwa, 2019).

  • Corrosion Inhibition : Triazole derivatives have been identified as effective corrosion inhibitors for various metals and alloys. Their application extends the lifespan of materials by preventing corrosion, making them valuable in industrial and engineering contexts (Hrimla, Lahoucine Bahsis, M. R. Laamari, M. Julve, & S. Stiriba, 2021).

Biochemical Analysis

Biochemical Properties

1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as those involved in metabolic pathways, by binding to their active sites. The interactions between this compound and these enzymes can lead to changes in enzyme activity, which in turn affects the overall biochemical processes within the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, this compound can affect the expression of specific genes, thereby influencing the production of proteins that are crucial for cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, thereby inhibiting their activity and preventing them from catalyzing their respective biochemical reactions . Furthermore, this compound can interact with transcription factors, leading to changes in gene expression and subsequent alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and organ damage . Studies have identified threshold effects, where the compound’s impact on cellular function becomes significant only above a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and alter metabolite levels within the cell . The interactions between this compound and metabolic enzymes can lead to changes in the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with other biomolecules and its overall biochemical activity .

properties

IUPAC Name

1-[(3,5-dichlorophenyl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O/c11-8-1-7(2-9(12)3-8)4-15-5-10(6-16)13-14-15/h1-3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACBLHPOWQBQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde
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